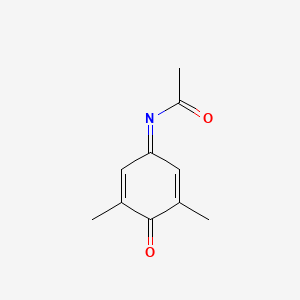

Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

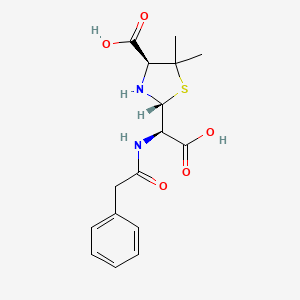

“Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is an important chemical compound that has been extensively studied for its physical and chemical properties . It is also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine . The empirical formula is C10H11NO2 and it has a molecular weight of 177.20 .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is defined by its empirical formula, C10H11NO2 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” include its empirical formula (C10H11NO2) and molecular weight (177.20) . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Reference Material

3,5-Dimethyl-napqi: serves as an analytical reference material in chromatography and spectrometry. It’s used to calibrate instruments, validate methods, and ensure the accuracy of analytical results .

Toxicology and Forensic Science

As a metabolite analog of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, this compound is utilized in toxicological studies to understand the mechanisms of drug-induced hepatotoxicity. It’s also used in forensic applications to detect the presence of acetaminophen overdose .

Pharmaceutical Research

In pharmaceutical research, N-Acetyl-3,5-dimethyl-4-benzoquinone imine is used to study drug interactions, particularly those involving cytochrome P450 enzymes. It helps in understanding the metabolic pathways and potential side effects of drugs .

Molecular Modeling and Dynamics

The compound is used in molecular docking and dynamics simulations to explore the interactions between drugs and their targets. This aids in the design of new drugs with improved efficacy and reduced side effects .

Chemical Synthesis

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide: is involved in synthetic chemistry research for the development of new organic compounds. Its reactivity with various reagents opens avenues for creating novel molecules with potential applications in materials science and pharmacology .

Material Science

In material science, derivatives of NA-3,5-Bqi are investigated for their electrical and optical properties, which could be harnessed in the development of new materials for electronics and photonics applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPORYDINWWWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)C)C=C(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996342 |

Source

|

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- | |

CAS RN |

74827-85-3 |

Source

|

| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?

A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []

- Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []

- Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []

Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?

A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)